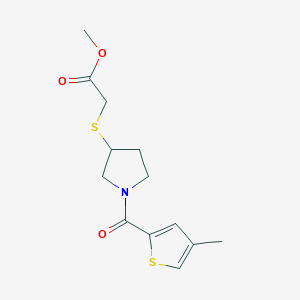
Methyl 2-((1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl)thio)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-((1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl)thio)acetate is a complex organic compound that features a thiophene ring, a pyrrolidine ring, and a methyl ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl)thio)acetate typically involves multiple steps. One common route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the thiophene compound.
Formation of the Methyl Ester Group: The final step involves esterification, where the carboxylic acid group is converted to a methyl ester using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反应分析
Types of Reactions
Methyl 2-((1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl)thio)acetate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Amides and different esters.
科学研究应用
Methyl 2-((1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl)thio)acetate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
作用机制
The mechanism of action of Methyl 2-((1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl)thio)acetate depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The thiophene and pyrrolidine rings can engage in π-π interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
- Methyl 2-((1-(thiophene-2-carbonyl)pyrrolidin-3-yl)thio)acetate
- Methyl 2-((1-(4-methylthiophene-2-carbonyl)piperidin-3-yl)thio)acetate
- Methyl 2-((1-(4-methylthiophene-2-carbonyl)pyrrolidin-2-yl)thio)acetate
Uniqueness
Methyl 2-((1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl)thio)acetate is unique due to the specific positioning of the methyl group on the thiophene ring and the pyrrolidine ring. This unique structure can result in different chemical reactivity and biological activity compared to similar compounds.
属性
IUPAC Name |
methyl 2-[1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl]sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S2/c1-9-5-11(19-7-9)13(16)14-4-3-10(6-14)18-8-12(15)17-2/h5,7,10H,3-4,6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICRKUBVEKIWHJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N2CCC(C2)SCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)propanamide](/img/structure/B3016048.png)
![2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B3016049.png)

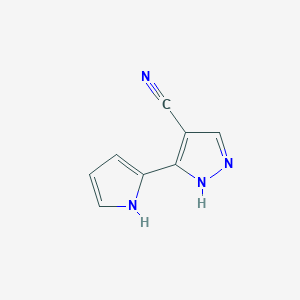
![2-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-5-((pyridin-2-ylmethyl)thio)-1,3,4-oxadiazole](/img/structure/B3016054.png)
![N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B3016055.png)
![N-(4-butylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3016056.png)
![methyl 4-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoate](/img/structure/B3016057.png)
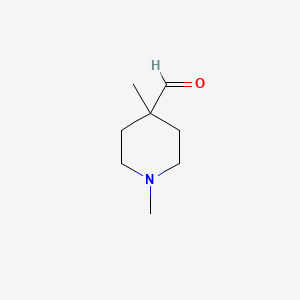

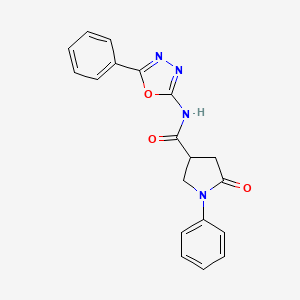
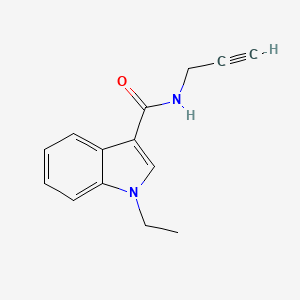
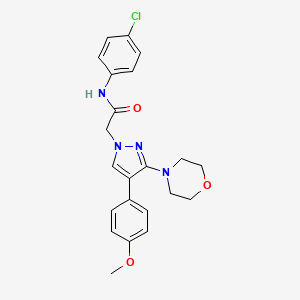
![2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-(3-nitrophenyl)-1,3-thiazole](/img/structure/B3016066.png)
